1-(Butylsulfonyl)piperidine-3-carboxylic acid
Overview
Description
1-(Butylsulfonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H19NO4S and a molecular weight of 249.33 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-(Butylsulfonyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is functionalized at the 3-position to introduce a carboxylic acid group.
Sulfonylation: The butylsulfonyl group is introduced through a sulfonylation reaction, where a butylsulfonyl chloride reacts with the piperidine derivative under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Butylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Butylsulfonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
1-(Butylsulfonyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(Methylsulfonyl)piperidine-3-carboxylic acid: Similar structure but with a methyl group instead of a butyl group, leading to different chemical properties and reactivity.
1-(Phenylsulfonyl)piperidine-3-carboxylic acid: Contains a phenyl group, which can significantly alter its biological activity and interactions.
1-(Ethylsulfonyl)piperidine-3-carboxylic acid: The ethyl group provides different steric and electronic effects compared to the butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-butylsulfonylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-3-7-16(14,15)11-6-4-5-9(8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROBQIFLLHROKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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